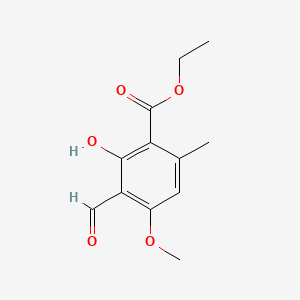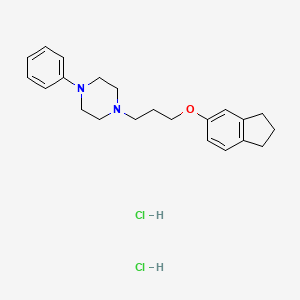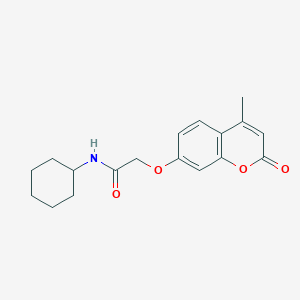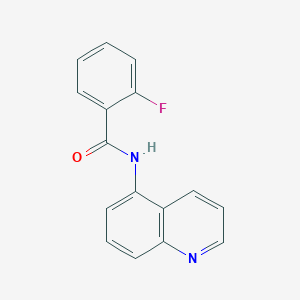
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid and features a complex structure with multiple functional groups, including an ethyl ester, a formyl group, a hydroxyl group, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:
Benzoic acid derivative+EthanolH2SO4Ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction to completion. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Ethyl 3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoate.
Reduction: Ethyl 3-hydroxymethyl-2-hydroxy-4-methoxy-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s binding affinity to molecular targets.
Comparación Con Compuestos Similares
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-formyl-6-hydroxy-4-methoxy-2-methylbenzoate: Similar structure but with different positioning of functional groups, leading to variations in chemical properties and applications.
Ethyl 3-formyl-2-hydroxy-4-methoxybenzoate: Lacks the methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
38629-37-7 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(15)10-7(2)5-9(16-3)8(6-13)11(10)14/h5-6,14H,4H2,1-3H3 |
Clave InChI |
YQMIEZNZSAHWLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1C)OC)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)




![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)


![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14157468.png)
